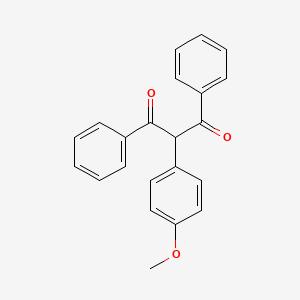
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. The presence of the thienyl group (a sulfur-containing aromatic ring) and the butenedioate moiety adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable thienyl halide reacts with the pyrrolidine derivative.
Addition of the Butenedioate Moiety: The final step involves the esterification or addition of the butenedioate group to the pyrrolidine-thienyl intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl group.
Reduction: Reduction reactions can target the double bonds or the thienyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate involves its interaction with specific molecular targets and pathways. The thienyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate: Similar structure but with a different position of the thienyl group.
1,3-Dimethyl-3-(3-furyl)pyrrolidine (Z)-2-butenedioate: Contains a furyl group instead of a thienyl group.
1,3-Dimethyl-3-(3-phenyl)pyrrolidine (Z)-2-butenedioate: Contains a phenyl group instead of a thienyl group.
Uniqueness
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is unique due to the specific positioning of the thienyl group and the butenedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
73604-78-1 |
|---|---|
分子式 |
C14H19NO4S |
分子量 |
297.37 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1,3-dimethyl-3-thiophen-3-ylpyrrolidine |
InChI |
InChI=1S/C10H15NS.C4H4O4/c1-10(4-5-11(2)8-10)9-3-6-12-7-9;5-3(6)1-2-4(7)8/h3,6-7H,4-5,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
WJHYHBLAZYWSKK-WLHGVMLRSA-N |
手性 SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)

![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)








![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)

